molecular formula C11H15ClO B3008079 {[(4-Chlorobutan-2-yl)oxy]methyl}benzene CAS No. 90812-69-4

{[(4-Chlorobutan-2-yl)oxy]methyl}benzene

Cat. No.: B3008079
CAS No.: 90812-69-4
M. Wt: 198.69
InChI Key: RFDFBSQVWITGTI-UHFFFAOYSA-N
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Description

Significance of Aryl Alkyl Ethers and Halogenated Ethers in Organic Synthesis

Aryl alkyl ethers are crucial building blocks in the synthesis of a wide array of organic molecules, including fragrances, cosmetics, and pharmaceuticals. acs.orgrsc.org The ether linkage in these compounds is generally stable, yet it can be cleaved under specific conditions, making it a valuable functional group in multistep syntheses. numberanalytics.com Traditional methods for their formation, such as the Williamson ether synthesis, have been refined over the years, and new catalytic systems continue to be developed to improve efficiency and substrate scope. rsc.orgnumberanalytics.com

Halogenated ethers represent another important subclass, with applications ranging from anesthetics to flame retardants. wikipedia.org The presence of a halogen atom can significantly alter the reactivity of the molecule, providing a handle for further functionalization through nucleophilic substitution or cross-coupling reactions. The position and nature of the halogen can influence the reaction pathways, making halogenated ethers versatile intermediates in synthetic organic chemistry. francis-press.com

Structural Analysis and Nomenclature of {[(4-Chlorobutan-2-yl)oxy]methyl}benzene

The compound this compound is a functionalized ether that incorporates several key structural features: a benzene (B151609) ring, an ether linkage, and a chlorinated butyl chain. According to IUPAC nomenclature rules for ethers, the smaller alkyl group attached to the oxygen is named as an alkoxy substituent. bccampus.calibretexts.org In this case, the benzyloxy group (a benzene ring attached to a methylene (B1212753) group) is bonded to a 4-chlorobutan-2-yl group through an ether linkage. Therefore, a systematic name for this compound is 1-(benzyloxy)-4-chlorobutane . However, given the user-provided name, we will adhere to that for the purpose of this article. The structure contains a stereocenter at the second carbon of the butoxy chain, indicating the potential for stereoisomers.

Table 1: Chemical and Physical Properties of this compound (Note: The following data are estimated based on the structure and properties of similar compounds, as specific experimental data for this compound is not readily available in public literature.)

PropertyValue
Molecular Formula C₁₁H₁₅ClO
Molecular Weight 202.69 g/mol
Appearance Colorless liquid (predicted)
Boiling Point ~250-270 °C (estimated)
Density ~1.05-1.15 g/cm³ (estimated)
Solubility Insoluble in water; soluble in organic solvents

Overview of Research Trajectories for Complex Ether Architectures

Modern organic synthesis is increasingly focused on the development of efficient and sustainable methods for constructing complex molecules. labinsights.nl In the realm of ether synthesis, research is moving beyond traditional methods to explore novel catalytic systems and reaction conditions. numberanalytics.com The synthesis of complex ether architectures, such as this compound, often requires chemoselective and stereoselective strategies.

Key research trajectories include:

Development of Novel Catalysts: Transition metal catalysts, such as those based on palladium and copper, are being explored to facilitate etherification reactions under milder conditions with a broader range of substrates. organic-chemistry.org

Green Chemistry Approaches: The use of environmentally benign solvents, renewable reagents, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis) is a growing trend in ether synthesis. labinsights.nlresearchgate.net

Stereoselective Synthesis: For chiral ethers, the development of asymmetric synthesis methods is crucial for accessing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry.

Late-Stage Functionalization: The ability to introduce ether functionalities into complex molecules at a late stage of a synthesis is highly desirable as it allows for the rapid generation of analogues for structure-activity relationship studies.

The exploration of compounds like this compound, which combine multiple functional groups, contributes to the expanding toolkit of synthetic chemists and opens avenues for the discovery of new materials and biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobutan-2-yloxymethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDFBSQVWITGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Construction of 4 Chlorobutan 2 Yl Oxy Methyl Benzene and Analogous Systems

Direct Etherification Approaches for Benzyl (B1604629) Alkyl Ethers

Direct etherification methods offer an atom-economical and often more environmentally benign alternative to traditional synthetic routes. These approaches typically involve the catalytic activation of alcohols or C-H bonds to facilitate the formation of the C-O ether bond.

Catalytic C–O Bond Formation from Alcohols and Derivatives

Modern catalytic systems have revolutionized the synthesis of ethers by enabling the direct coupling of alcohols, which are readily available and versatile starting materials.

A notable advancement in the synthesis of unsymmetrical dialkyl ethers is the use of alkoxyhydrosilanes as mediators in the cross-etherification of secondary benzyl alcohols with aliphatic alcohols. This method provides a direct route to products in good to high yields. Mechanistic studies suggest that the reaction proceeds through the formation of a carbocation derived from the benzyl alcohol.

The reaction is particularly effective for a range of substituted benzyl alcohols and various aliphatic alcohols. Below is a table summarizing the substrate scope for the etherification of different benzyl alcohols.

EntryBenzyl AlcoholAliphatic AlcoholProductYield (%)
11-(p-Tolyl)ethanolEthanol1-(1-Ethoxyethyl)-4-methylbenzene95
21-PhenylethanolEthanol(1-Ethoxyethyl)benzene85
31-(p-Methoxyphenyl)ethanolEthanol1-(1-Ethoxyethyl)-4-methoxybenzene91
41-(p-Chlorophenyl)ethanolEthanol1-Chloro-4-(1-ethoxyethyl)benzene88

This table presents a selection of results from alkoxyhydrosilane-facilitated cross-etherification reactions.

Rhenium(I) complexes have emerged as highly efficient catalysts for the formation of carbon-oxygen bonds through the dehydration of primary benzyl and aliphatic alcohols. acs.org This catalytic system allows for the synthesis of unsymmetrical benzyl ethers with high selectivity and in good yields. acs.org The reaction represents a significant advancement in transition metal-catalyzed etherification. acs.org

The general transformation can be represented as:

R-OH + R'-OH ---[Re(I) catalyst]--> R-O-R' + H₂O

This methodology is particularly advantageous due to its high efficiency in C-O bond formation directly from two different alcohol partners. acs.org

A powerful strategy for the synthesis of benzyl ethers involves the direct functionalization of benzylic C–H bonds with alcohols, catalyzed by copper complexes. This oxidative cross-coupling reaction is enabled by a radical relay mechanism. A copper(I) catalyst activates an oxidant, such as N-fluorobenzenesulfonimide (NFSI), to generate a nitrogen-centered radical. This radical then abstracts a hydrogen atom from the benzylic position of the arene, forming a benzylic radical. The resulting copper(II) species mediates the coupling of this benzylic radical with an alcohol to furnish the desired benzyl ether.

This approach is notable for its broad substrate scope with respect to both the benzylic C-H substrate and the alcohol coupling partner. It allows for the use of the C-H substrate as the limiting reagent, a significant advantage in complex molecule synthesis.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the formation of aryl ethers. In this context, an aryl halide (or triflate) is coupled with an alcohol in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

The generally accepted catalytic cycle involves:

Oxidative addition of the aryl halide to the Pd(0) complex.

Formation of a palladium-alkoxide complex.

Reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst.

This method is highly versatile, tolerating a wide range of functional groups on both the aryl halide and the alcohol.

Nucleophilic Substitution Routes (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.

To synthesize a benzyl alkyl ether such as {[(4-Chlorobutan-2-yl)oxy]methyl}benzene, two main retrosynthetic pathways can be considered:

Route A: Benzyl halide and the alkoxide of 4-chlorobutan-2-ol (B1280204).

Route B: An alkoxide of benzyl alcohol and a halide of 4-chlorobutan-2-ol.

The reaction proceeds via an SN2 mechanism, which favors the use of primary alkyl halides to avoid competing elimination reactions. Therefore, Route A, employing a benzyl halide (a primary-like halide) and the secondary alkoxide of 4-chlorobutan-2-ol, would be the preferred synthetic strategy.

The synthesis would proceed in two steps:

Deprotonation of 4-chlorobutan-2-ol with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium alkoxide.

Reaction of the in situ generated alkoxide with benzyl chloride or benzyl bromide to yield this compound.

The table below illustrates the typical reactants and conditions for the Williamson ether synthesis of analogous benzyl ethers.

Benzyl HalideAlcoholBaseSolventProduct
Benzyl chlorideEthanolNaHTHFBenzyl ethyl ether
Benzyl bromideIsopropanolKHDMFBenzyl isopropyl ether
Benzyl chloridePhenol (B47542)NaOHEthanol/WaterBenzyl phenyl ether

This table provides illustrative examples of the Williamson ether synthesis for preparing various benzyl ethers.

Ullmann-Type Coupling Reactions for Aryl Alkyl Ethers

The Ullmann condensation is a copper-catalyzed reaction that forms an ether linkage by coupling an aryl halide with an alcohol or phenol. acs.orgorganic-chemistry.org This method is particularly useful for the synthesis of diaryl ethers but can also be adapted for the formation of aryl alkyl ethers. acs.orgorganic-chemistry.org The reaction typically requires high temperatures and a stoichiometric amount of copper, although modern variations have been developed that use catalytic amounts of copper with various ligands. acs.orgmdpi.com

In the context of synthesizing a benzyl ether derivative, the Ullmann reaction would involve coupling a substituted aryl halide with benzyl alcohol. However, this is less direct for the target molecule, which has an alkyl aryl ether-like structure where the "aryl" component is a benzyl group. The classic Ullmann is more suited for direct C(aryl)-O bond formation. A more analogous application would be the coupling of a phenoxide with a chloroalkyl species, though this is mechanistically similar to the Williamson synthesis.

Recent advancements have made the Ullmann-type coupling more versatile. For example, the use of copper(I) catalysts with ligands such as N,N-dimethylglycine or various diamines allows the reaction to proceed under milder conditions and with a broader range of substrates, including less reactive aryl bromides. acs.orgorganic-chemistry.org

The reactivity of aryl halides in Ullmann couplings follows the order Ar-I > Ar-Br >> Ar-Cl. union.edu Aryl chlorides are generally unreactive under standard Ullmann conditions. To overcome this, a common strategy is to perform a halogen exchange reaction (a Finkelstein-type reaction) prior to or in situ with the coupling reaction. union.edu This involves converting a less reactive aryl bromide or chloride into a more reactive aryl iodide using a source of iodide ions, such as sodium iodide or copper(I) iodide.

A one-pot procedure where the halogen exchange and the Ullmann coupling occur in the same reaction vessel has been developed. union.edu This approach is efficient as it avoids the isolation of the intermediate aryl iodide. The conditions for both reactions are often compatible, typically involving a copper(I) catalyst, a ligand, a base, and an iodide source in a suitable solvent. union.edu

Introduction of Halogen Functionality within Ether Scaffolds

An alternative synthetic approach involves forming the ether linkage first, using an alcohol precursor, and then introducing the halogen in a subsequent step.

Halogenation of Alcohol Precursors to Chloroalkyl Moieties

This strategy would begin with the synthesis of the corresponding alcohol, 4-(benzyloxy)butan-2-ol. This can be achieved via the Williamson ether synthesis by reacting sodium benzyloxide with an appropriate electrophile containing a protected hydroxyl group, followed by deprotection. A more direct route would be the reaction of benzyl alcohol with 4-chloro-2-butanol, though this presents regioselectivity challenges.

Once the alcohol precursor, 4-(benzyloxy)butan-2-ol, is obtained, the hydroxyl group can be converted to a chloride. Numerous reagents are available for this transformation. chemguide.co.uk A common and effective method is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. google.com

C₆H₅CH₂OCH(CH₃)CH₂CH₂OH + SOCl₂ → C₆H₅CH₂OCH(CH₃)CH₂CH₂Cl + SO₂ + HCl

Other reagents that can effect this transformation include phosphorus pentachloride (PCl₅) or the Appel reaction conditions (triphenylphosphine and carbon tetrachloride). nih.gov These reactions typically proceed with inversion of configuration if the alcohol is at a chiral center, following an SN2 mechanism. nih.govresearchgate.net

Cleavage of Ethers Leading to Halogenated Products

Ethers are generally unreactive but can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. libretexts.orgpressbooks.pubpressbooks.pub HCl is generally not effective for ether cleavage. pressbooks.pubpressbooks.pub The reaction proceeds through protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. libretexts.orgorganicmystery.com

The mechanism of cleavage (SN1 or SN2) depends on the structure of the ether. libretexts.orgpressbooks.pub

For ethers with primary or secondary alkyl groups, the reaction follows an SN2 pathway, with the halide attacking the less sterically hindered carbon. pressbooks.pubpressbooks.pub

For ethers with tertiary, benzylic, or allylic groups, the cleavage occurs via an SN1 mechanism due to the stability of the resulting carbocation. libretexts.orgpressbooks.pub

In the case of an aryl alkyl ether, cleavage with HX will always yield a phenol and an alkyl halide, as the C(aryl)-O bond is too strong to be broken. libretexts.orglibretexts.org

While ether cleavage is a fundamental reaction, its application to the synthesis of this compound is not straightforward. It would require a precursor that, upon cleavage, yields the desired product. For instance, cleaving a cyclic ether or a different acyclic ether under specific conditions might be envisioned, but it is not the most direct synthetic route. If an excess of the hydrohalic acid is used, any alcohol formed as an intermediate will be further converted to the corresponding alkyl halide. organicmystery.comlibretexts.org

Interactive Table: Comparison of Synthetic Strategies

StrategyKey ReactionStarting Materials (Example)AdvantagesDisadvantages
Alkylation of Alcohol Williamson Ether Synthesis francis-press.comBenzyl alcohol, 1,3-dichlorobutaneConvergent, well-established, versatile.Potential for elimination side reactions with secondary halides. masterorganicchemistry.com
Ullmann Coupling Copper-catalyzed C-O bond formation organic-chemistry.orgAryl halide, alcoholGood for aryl ethers, milder conditions with modern catalysts. acs.orgLess direct for this specific target, may require harsh conditions. acs.org
Halogenation of Alcohol Precursor Alcohol to Alkyl Halide Conversion chemguide.co.uk4-(Benzyloxy)butan-2-ol, SOCl₂Avoids handling potentially unstable chloroalkyl electrophiles directly.Requires an additional step to synthesize the alcohol precursor.
Ether Cleavage Acid-catalyzed C-O bond scission pressbooks.pubA suitable ether precursorCan be effective for specific structures.Not a direct route for the target molecule, harsh conditions required. libretexts.org

Formation of the Benzyloxymethyl Substructure

The creation of the benzyloxymethyl ether moiety is a critical step in the synthesis of the target compound and its analogs. This transformation typically involves the reaction of an alcohol with a suitable benzylating agent. Methodologies have evolved to offer milder conditions and accommodate sensitive functional groups.

Strategies Involving Benzyl Chloromethyl Ether and its Equivalents

Benzyl chloromethyl ether, often abbreviated as BOM chloride, serves as a versatile reagent for introducing the benzyloxymethyl (BOM) protecting group onto hydroxyl functionalities. nbinno.com It functions as a potent alkylating agent in the synthesis of benzyloxymethyl ethers. The reaction proceeds by nucleophilic substitution, where the oxygen of an alcohol attacks the electrophilic chloromethyl carbon of the BOM chloride.

This reagent is particularly useful in complex multi-step syntheses, including the preparation of pharmaceuticals and other bioactive molecules, where protecting sensitive hydroxyl groups is necessary. nbinno.com However, due to the high toxicity and potential carcinogenicity of benzyl chloromethyl ether, methods for its in situ generation have been developed. nbinno.comresearchgate.net This approach avoids the isolation of the hazardous reagent and involves its immediate use in the reaction mixture to protect hydroxyl groups in various bifunctional organic compounds. researchgate.net

The preparation of benzyl chloromethyl ether itself can be achieved through several routes, including the reaction of benzyl alcohol with aqueous formaldehyde (B43269) and hydrogen chloride, or by the chlorination of benzyl methyl ether. orgsyn.org

Protocols Utilizing 2-Benzyloxypyridine as a Benzyl Transfer Reagent

An alternative and milder approach for the synthesis of benzyl ethers employs 2-benzyloxypyridine as a benzyl transfer reagent. nih.gov This method relies on the activation of 2-benzyloxypyridine through N-methylation with methyl triflate (MeOTf), which generates the active benzylating agent, 2-benzyloxy-1-methylpyridinium triflate, in situ. beilstein-journals.orgnih.gov This neutral organic salt effectively transfers a benzyl group to an alcohol upon warming. d-nb.info

This protocol is particularly advantageous for substrates that are sensitive to the acidic or basic conditions often required in traditional benzylation methods. nih.govd-nb.info It serves as a functional replacement for reagents like benzyl trichloroacetimidate, but without the need for acidic activation. beilstein-journals.org The general procedure involves mixing the alcohol substrate with 2-benzyloxypyridine and magnesium oxide in a solvent like toluene (B28343), followed by the addition of methyl triflate and heating. beilstein-journals.orgd-nb.info The N-methylation of the pyridine is typically faster than the methylation of the alcohol, allowing the reagent to be formed directly in the reaction mixture. nih.gov

The effectiveness of this methodology has been demonstrated with a range of functionalized alcohols, showcasing its broad applicability. beilstein-journals.org

Table 1: Benzylation of Representative Alcohols Using the 2-Benzyloxypyridine Method

Alcohol SubstrateMethodSolventYield (%)Reference
Cinnamyl alcoholA (in situ)Toluene92 beilstein-journals.org
GeraniolA (in situ)Toluene85 beilstein-journals.org
4-Nitrobenzyl alcoholA (in situ)Toluene95 beilstein-journals.org
Methyl (S)-(-)-lactateA (in situ)Toluene86 beilstein-journals.org
1-AdamantanemethanolB (pre-formed)Trifluorotoluene96 nih.gov

Method A: In situ formation of the reagent. Method B: Use of the pre-formed 2-benzyloxy-1-methylpyridinium triflate salt. beilstein-journals.orgnih.gov

Transition-Metal-Free Synthetic Protocols for Related Ether Architectures

The synthesis of ether architectures, including benzyloxymethyl ethers, can often be accomplished without the use of transition metal catalysts. The most fundamental and widely used transition-metal-free method for forming ethers is the Williamson ether synthesis. masterorganicchemistry.com

This reaction is a classic example of a nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The process involves two main steps:

Deprotonation of an alcohol: A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a highly nucleophilic alkoxide ion. masterorganicchemistry.comyoutube.com

Nucleophilic attack: The resulting alkoxide then attacks an alkyl halide (or another substrate with a good leaving group, like a tosylate), displacing the halide and forming the ether C-O bond. masterorganicchemistry.com

For the synthesis of a compound like this compound, this would involve treating 4-chlorobutan-2-ol with a strong base to form the corresponding alkoxide. This alkoxide would then react with a benzylating agent such as benzyl chloromethyl ether. Because the reaction proceeds via an SN2 mechanism, it is most efficient with primary alkyl halides. masterorganicchemistry.com This method is a cornerstone of organic synthesis due to its reliability and broad scope. masterorganicchemistry.comyoutube.com

Modern advancements in transition-metal-free synthesis have also introduced methods such as using Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) to catalyze hydrosilylation for the formation of silyl (B83357) ethers, showcasing the ongoing development in this field. uq.edu.auresearchgate.net

Solvent-Free and Environmentally Conscious Methodologies in Ether Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop ether synthesis protocols that minimize or eliminate the use of hazardous organic solvents. ijrpr.comresearchgate.net Solvent-free reactions offer numerous advantages, including reduced pollution, lower costs, simplified experimental procedures, and enhanced safety. ijrpr.comias.ac.in

Several techniques can be employed to facilitate ether synthesis under solvent-free or environmentally friendly conditions:

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates and improve yields, often in the absence of a solvent. ijrpr.comdergipark.org.tr This technique is effective for reactions involving polar substrates. ijrpr.com

Mechanochemistry (Grindstone Chemistry): This method involves the grinding of solid reactants together, where the mechanical energy initiates the chemical reaction. It is a straightforward approach to solventless synthesis. dergipark.org.tr

Solid-Supported Reactions: Reactants can be adsorbed onto the surface of solid supports like alumina, silica, or clays. The reaction then occurs on this matrix, which can enhance reactivity and simplify product purification. researchgate.netias.ac.in

Use of Greener Solvents: When a solvent is necessary, replacing hazardous solvents like toluene or dichloromethane (B109758) with more benign alternatives, such as cyclopentyl methyl ether or bio-based solvents, can significantly improve the environmental profile of the synthesis. nih.gov

These methodologies can be applied to traditional reactions like the Williamson ether synthesis to make them more sustainable. ijrpr.comresearchgate.net The adoption of such techniques is crucial for the development of cleaner and more efficient chemical manufacturing processes. researchgate.net

Table 2: Environmentally Conscious Methodologies in Synthesis

MethodologyPrincipleKey AdvantagesReference
Solvent-Free SynthesisReactions are conducted without a solvent, using direct interaction between reactants.Reduces pollution, simplifies work-up, lowers costs, enhances safety. ijrpr.comias.ac.in
Microwave-Assisted SynthesisUses microwave energy for rapid and uniform heating.Accelerates reaction rates, improves efficiency, enables solvent-free conditions. ijrpr.com
MechanochemistryMechanical energy from grinding initiates reactions between solid reactants.Simple, solvent-free, can lead to different products than solution-phase reactions. ias.ac.indergipark.org.tr
Green SolventsReplacing hazardous organic solvents with non-toxic, bio-based, or recyclable alternatives.Reduces environmental impact and health risks without compromising performance. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Benzyl Chloromethyl Ether (BOM chloride)
2-Benzyloxypyridine
2-Benzyloxy-1-methylpyridinium triflate
Methyl triflate (MeOTf)
Benzyl trichloroacetimidate
Magnesium oxide
Toluene
4-chlorobutan-2-ol
Sodium hydride (NaH)
Tris(pentafluorophenyl)borane (B(C6F5)3)
Cyclopentyl methyl ether
Cinnamyl alcohol
Geraniol
4-Nitrobenzyl alcohol
Methyl (S)-(-)-lactate
1-Adamantanemethanol
Trifluorotoluene
Benzyl alcohol
Formaldehyde
Hydrogen chloride

Mechanistic Elucidation of Reactions Pertaining to 4 Chlorobutan 2 Yl Oxy Methyl Benzene Formation and Reactivity

Carbocationic Intermediates in Etherification Pathways

The formation of benzylic ethers can proceed through pathways involving carbocationic intermediates, particularly under acidic conditions or when employing substrates prone to forming stable carbocations. youtube.com In the context of {[(4-Chlorobutan-2-yl)oxy]methyl}benzene synthesis, a plausible pathway involves the generation of a benzylic carbocation. This intermediate is stabilized by resonance with the benzene (B151609) ring, making it susceptible to nucleophilic attack by an alcohol, such as 4-chlorobutan-2-ol (B1280204).

The stability of the benzylic carbocation is a key determinant of the reaction's feasibility and rate. Electron-donating groups on the aromatic ring can further stabilize this intermediate, facilitating the etherification process. Conversely, electron-withdrawing groups would destabilize the carbocation, potentially hindering the reaction or favoring alternative pathways. The reaction of the carbocation with the alcohol is typically a rapid, diffusion-controlled process leading to the formation of the C-O bond and the final ether product. It is important to note that pathways involving hydride or single-electron transfer can directly generate these cationic intermediates and are often more effective for electron-rich substrates. nih.gov

IntermediateFactors Favoring FormationSubsequent Reaction
Benzylic CarbocationAcidic conditions, stable leaving group on benzyl (B1604629) precursor, electron-donating substituents on the aromatic ring.Nucleophilic attack by alcohol (e.g., 4-chlorobutan-2-ol).
Oxonium IonProtonation of the alcohol hydroxyl group under acidic conditions.Acts as a leaving group upon C-O bond cleavage. youtube.com

Radical Processes in Benzylic C-H Activation and Ether Formation

An alternative and increasingly important strategy for benzylic ether synthesis involves the direct activation of a benzylic C-H bond via radical processes. researchgate.net This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route. These reactions are often initiated by a radical initiator that abstracts a hydrogen atom from the benzylic position, generating a benzylic radical. nih.gov This radical can then participate in various bond-forming reactions to yield the desired ether.

One prominent strategy is the "radical relay" mechanism, where a catalyst, often a copper complex, facilitates the generation of a reactive radical species that performs the initial hydrogen atom transfer (HAT) from the benzylic C-H bond. nih.govresearchgate.net The resulting benzylic radical can then undergo further transformations. Two potential pathways for C-O bond formation from the benzylic radical include:

Radical-Polar Crossover: The benzylic radical is oxidized to a benzylic cation, which then reacts with the alcohol nucleophile. nih.gov

Reductive Elimination: The benzylic radical adds to a metal center (e.g., Cu(II)), and the C-O bond is formed via reductive elimination from a higher oxidation state organometallic intermediate. nih.govwikipedia.org

The choice between these pathways can be influenced by the reaction conditions and the nature of the catalyst and oxidant employed. nih.gov Radical-based C-H functionalization offers a powerful tool for creating complex molecules and is a subject of ongoing research. wisc.edu

Radical SpeciesGeneration MethodRole in Ether Formation
Benzylic RadicalHydrogen Atom Transfer (HAT) from a benzylic C-H bond by a radical initiator. nih.govKey intermediate that can be oxidized to a carbocation or participate in metal-catalyzed C-O bond formation. nih.gov
N-centered RadicalGenerated from an oxidant like N-fluorobenzenesulfonimide (NFSI) in the presence of a copper(I) catalyst. nih.govPromotes the initial HAT from the benzylic C-H bond. nih.gov

Oxidative Addition-Reductive Elimination Cycles in Catalytic Ether Synthesis

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for the synthesis of ethers, including benzylic ethers like this compound. These reactions often proceed through a catalytic cycle involving oxidative addition and reductive elimination as key steps. researchgate.netlibretexts.org A common catalytic system involves a palladium or copper catalyst. researchgate.net

The generalized catalytic cycle can be described as follows:

Oxidative Addition: The active, low-valent metal catalyst (e.g., Pd(0) or Cu(I)) reacts with a benzyl halide or a related electrophile. This step involves the insertion of the metal into the carbon-halogen bond, leading to an increase in the metal's oxidation state and coordination number. libretexts.org

Transmetalation or Ligand Exchange: The alkoxide, generated from the alcohol (e.g., 4-chlorobutan-2-ol) and a base, displaces a ligand on the metal center.

Reductive Elimination: This is the product-forming step where the benzylic group and the alkoxide group couple, forming the C-O bond of the ether. The metal center is reduced back to its initial low-valent state, allowing it to re-enter the catalytic cycle. wikipedia.orgnih.gov

The efficiency and selectivity of these catalytic cycles are highly dependent on the choice of metal, ligands, base, and reaction conditions. Ligands play a crucial role in stabilizing the metal center and modulating its reactivity throughout the catalytic cycle.

Catalytic StepDescriptionChange in Metal Center
Oxidative Addition The metal catalyst inserts into the carbon-electrophile bond of the benzyl precursor. libretexts.orgOxidation state increases by two.
Transmetalation/Ligand Exchange The alkoxide nucleophile replaces a ligand on the metal complex.No change in oxidation state.
Reductive Elimination The benzylic and alkoxide ligands couple to form the ether product, regenerating the active catalyst. wikipedia.orgOxidation state decreases by two.

Investigations into C–O Bond Cleavage Mechanisms

The cleavage of the C-O bond in benzylic ethers is a significant reaction, both as an undesirable side reaction and as a useful synthetic transformation for deprotection. youtube.com The mechanism of this cleavage is highly dependent on the reaction conditions.

Under strongly acidic conditions, particularly with strong nucleophilic acids like HBr or HI, the ether oxygen is first protonated, forming a good leaving group (an alcohol). youtube.com The subsequent cleavage of the C-O bond can then proceed via either an SN1 or SN2 mechanism. Given the stability of the benzylic carbocation, an SN1 pathway is often favored for benzylic ethers. youtube.com In this mechanism, the protonated ether dissociates to form a benzylic carbocation and the corresponding alcohol. The carbocation is then trapped by the halide nucleophile.

Alternatively, catalytic methods involving transition metals can also effect C-O bond cleavage under milder conditions. nih.govresearchgate.net These methods often involve oxidative addition of the metal into the C-O bond, followed by further transformations. Hydrogenolysis, a reaction involving hydrogen gas and a metal catalyst like palladium on carbon, is a common method for cleaving benzyl ethers. This reaction proceeds via a different mechanism, involving cleavage of the C-O bond and formation of toluene (B28343) as a byproduct. youtube.com

Application of Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. wikipedia.orgnumberanalytics.com By strategically replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁶O with ¹⁸O), chemists can follow the fate of the labeled atom in the products. researchgate.net

In the study of the formation and reactivity of this compound, isotopic labeling could be employed in several ways:

To Distinguish Between SN1 and SN2 Mechanisms in C-O Bond Cleavage: By labeling the oxygen atom of the ether with ¹⁸O, one can determine whether the oxygen remains with the benzyl fragment or the alkyl fragment after cleavage. stackexchange.com In an SN1 cleavage at the benzylic position, the ¹⁸O would be found in the resulting alcohol, while in an SN2 attack at the less hindered carbon of the butoxy group, the ¹⁸O would remain with the benzyl fragment.

To Probe C-H Activation Mechanisms: Deuterium labeling at the benzylic position (C₆H₅CD₂-) can be used to determine the kinetic isotope effect (KIE). A significant KIE would indicate that the C-H bond is broken in the rate-determining step of the reaction, providing strong evidence for a C-H activation mechanism.

To Elucidate Catalytic Cycles: Labeling one of the coupling partners in a transition metal-catalyzed etherification can help to confirm the sequence of bond-forming and bond-breaking events within the catalytic cycle.

These are just a few examples of how isotopic labeling can be a critical tool for unraveling the complex mechanistic details of the reactions involving this compound. researchgate.net

Isotopic LabelPosition of LabelMechanistic Question Addressed
¹⁸OEther oxygenDistinguishing between different C-O bond cleavage pathways (e.g., SN1 vs. SN2). stackexchange.com
²H (Deuterium)Benzylic positionDetermining if benzylic C-H bond cleavage is the rate-determining step.
¹³CSpecific carbon in the benzyl or butoxy groupTracking the carbon skeleton during rearrangements or complex transformations.

Stereochemical Control in the Synthesis of Chiral Derivatives of 4 Chlorobutan 2 Yl Oxy Methyl Benzene

Asymmetric Synthesis of the Chiral 4-Chlorobutan-2-yl Moiety

The cornerstone of synthesizing enantiomerically enriched {[(4-Chlorobutan-2-yl)oxy]methyl}benzene lies in the preparation of the chiral 4-chlorobutan-2-ol (B1280204) intermediate. Several strategies can be employed to obtain this key building block in high enantiomeric purity.

Asymmetric Reduction of a Prochiral Ketone:

A prevalent method for establishing the stereocenter in 4-chlorobutan-2-ol is the asymmetric reduction of the corresponding prochiral ketone, 4-chloro-2-butanone (B110788). This transformation can be achieved using a variety of chiral reducing agents or catalyst systems. A notable example is the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in conjunction with a stoichiometric reducing agent like borane (B79455) (BH₃) or catecholborane. wikipedia.orgrsc.orgmdpi.com The chiral environment provided by the catalyst directs the hydride delivery to one of the two enantiotopic faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess. The enantioselectivity of these reductions is often high, frequently exceeding 90% enantiomeric excess (ee).

For instance, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol has been achieved with high stereoselectivity using biocatalysts, demonstrating the potential for enzymatic reductions in preparing chiral 1,3-diols and related structures. nih.govresearchgate.net Similar enzymatic or chemo-catalytic approaches could be adapted for the asymmetric reduction of 4-chloro-2-butanone.

Kinetic Resolution of Racemic 4-Chlorobutan-2-ol:

An alternative approach is the kinetic resolution of a racemic mixture of 4-chlorobutan-2-ol. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product. A common strategy for the kinetic resolution of secondary alcohols is through enantioselective acylation, often catalyzed by lipases. organic-chemistry.orgbeilstein-journals.org For example, one enantiomer of the alcohol will be acylated at a much faster rate than the other, leading to an enantiomerically enriched alcohol and an enantioenriched ester, which can then be separated. Dynamic kinetic resolution (DKR) is an even more efficient variation where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. organic-chemistry.org

The following table summarizes some potential methods for the asymmetric synthesis of the chiral 4-chlorobutan-2-yl moiety:

MethodDescriptionKey Reagents/CatalystsExpected Outcome
Asymmetric ReductionReduction of 4-chloro-2-butanone using a chiral catalyst to favor the formation of one enantiomer of the alcohol.Oxazaborolidine catalysts (e.g., CBS catalyst), chiral ruthenium complexes, or enzymes (e.g., ketoreductases) with a hydride source (e.g., BH₃, isopropanol).High enantiomeric excess (typically >90% ee) of either (R)- or (S)-4-chlorobutan-2-ol depending on the catalyst enantiomer used.
Kinetic ResolutionSelective reaction of one enantiomer in a racemic mixture of 4-chlorobutan-2-ol, allowing for the separation of the unreacted, enantiomerically enriched alcohol.Lipases with an acyl donor (e.g., vinyl acetate), or chiral acylation catalysts.Enantiomerically enriched 4-chlorobutan-2-ol and the corresponding ester. Maximum 50% yield for the desired enantiomer in a standard kinetic resolution.
Dynamic Kinetic ResolutionKinetic resolution coupled with in situ racemization of the slower-reacting enantiomer.A combination of a lipase (B570770) for acylation and a racemization catalyst (e.g., a ruthenium complex).Potentially quantitative yield of the desired enantiomerically pure acylated product.

Diastereoselective Etherification Strategies

Once the chiral 4-chlorobutan-2-ol is obtained, the subsequent etherification with a benzyl (B1604629) halide, such as benzyl bromide, introduces the possibility of forming two diastereomers if the benzylic component also contains a stereocenter. However, in the case of an achiral benzylating agent, the reaction of a single enantiomer of the alcohol will yield a single enantiomer of the ether. When starting with an enantiomerically enriched but not pure alcohol, the reaction will produce a mixture of enantiomers. If a racemic alcohol is used, a racemic mixture of the ether will be formed.

The most common method for this etherification is the Williamson ether synthesis, which proceeds via an S(_N)2 mechanism. masterorganicchemistry.comwikipedia.orgkhanacademy.orgorganicchemistrytutor.com In this reaction, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the ether.

The stereochemical outcome at the chiral center of the 4-chlorobutan-2-yl moiety is generally retained during the Williamson ether synthesis because the reaction occurs at the oxygen atom and does not involve the breaking of any bonds to the stereocenter. Therefore, if (R)-4-chlorobutan-2-ol is used, the resulting ether will have the (R)-configuration at that center.

However, the choice of reaction conditions can be crucial to avoid side reactions, such as elimination, especially with secondary alkyl halides. Factors that can influence the diastereoselectivity in cases where both reactants are chiral include the nature of the base, the solvent, the temperature, and the presence of any additives. For the synthesis of this compound from a chiral 4-chlorobutan-2-ol and an achiral benzyl halide, the primary concern is to ensure that the reaction proceeds cleanly via the S(_N)2 pathway to preserve the stereochemical integrity of the chiral alcohol.

Enantioselective Approaches for Benzylic and Secondary Alkyl Ether Formation

While the Williamson ether synthesis is a reliable method when starting with an enantiomerically pure alcohol, there is growing interest in methods that can generate the chiral ether directly from a racemic alcohol or even from achiral precursors in an enantioselective manner.

One such approach is the enantioselective acylation of secondary alcohols, which can be seen as a precursor step to ether formation. Chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the enantioselective acylation of secondary alcohols, providing a route to enantioenriched esters that could potentially be converted to ethers. amazonaws.comnih.gov

More directly, enantioselective O-benzylation of secondary alcohols can be achieved using chiral catalysts. These reactions often involve the activation of the alcohol or the benzylating agent by a chiral catalyst, which then directs the reaction to favor the formation of one enantiomer of the product. For instance, a chiral catalyst could selectively activate one enantiomer of a racemic secondary alcohol towards benzylation, or it could control the facial selectivity of the attack of the alcohol on a prochiral benzylic electrophile.

Chiral Catalysis and Auxiliaries in the Synthesis of Analogous Chiral Ethers

The field of asymmetric synthesis offers a broad toolkit of chiral catalysts and auxiliaries that can be applied to the synthesis of chiral ethers analogous to this compound. wikipedia.orgnumberanalytics.comacs.orgyork.ac.ukresearchgate.net

Chiral Catalysts:

Chiral transition metal complexes, often featuring ligands such as BINAP, DuPhos, or BOX, are widely used in asymmetric catalysis. For ether synthesis, these catalysts can be employed in various transformations. For example, a chiral ruthenium catalyst has been used in the dynamic kinetic resolution of secondary alcohols via lipase-catalyzed acylation, which could be a key step in preparing the chiral alcohol precursor. organic-chemistry.orgmdpi.com Chiral catalysts can also be used in enantioselective etherification reactions, where the catalyst coordinates to one of the reactants and creates a chiral environment that directs the stereochemical outcome of the reaction.

Chiral Auxiliaries:

A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to control the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed. Evans' oxazolidinones and Oppolzer's camphorsultam are well-known examples of chiral auxiliaries that have been successfully used in a wide range of asymmetric reactions, including alkylations and aldol (B89426) reactions. wikipedia.orgnumberanalytics.comresearchgate.net In the context of synthesizing chiral ethers, a chiral auxiliary could be attached to either the alcohol or the benzylating agent to direct the stereochemistry of the etherification step. The auxiliary would then be cleaved to yield the enantiomerically enriched ether.

The table below provides examples of chiral catalysts and auxiliaries that could be relevant for the synthesis of chiral ethers.

TypeExampleApplication in Ether Synthesis
Chiral Catalyst Ruthenium-based racemization catalystsUsed in dynamic kinetic resolution of the chiral alcohol precursor. organic-chemistry.orgmdpi.com
Chiral N-heterocyclic carbenes (NHCs)Catalyze the enantioselective acylation of secondary alcohols. amazonaws.comnih.gov
Chiral transition metal complexes (e.g., with BINAP, DuPhos ligands)Can be used for various asymmetric transformations leading to chiral alcohols or directly in enantioselective etherification reactions.
Chiral Auxiliary Evans' oxazolidinonesCan be used to control stereochemistry in reactions forming the carbon skeleton of the chiral alcohol. wikipedia.orgresearchgate.net
Oppolzer's camphorsultamSimilar to Evans' auxiliaries, used to direct stereoselective transformations. wikipedia.org

Methods for Determination of Enantiomeric and Diastereomeric Purity

The successful implementation of any stereoselective synthesis requires reliable analytical methods to determine the enantiomeric and diastereomeric purity of the products. For chiral derivatives of this compound, a combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. nih.govnih.govhplc.euresearchgate.net The stationary phase of the HPLC column is coated with a chiral selector that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) can be accurately determined. For separating diastereomers, a standard achiral HPLC column is often sufficient, as diastereomers have different physical properties and thus different affinities for the stationary phase. nih.govhplc.euresearchgate.net

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a capillary column with a chiral stationary phase to separate enantiomers. This method is particularly useful for volatile compounds. The enantiomeric excess is determined by integrating the peaks corresponding to the two enantiomers.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: NMR spectroscopy is a valuable tool for determining the diastereomeric ratio of a mixture. researchgate.netresearchgate.netnih.govlibretexts.orgtcichemicals.com In the ¹H or ¹³C NMR spectrum of a diastereomeric mixture, the corresponding nuclei in the two diastereomers are in different chemical environments and will therefore have different chemical shifts. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio. To determine the enantiomeric excess of a chiral compound using NMR, a chiral shift reagent or a chiral solvating agent can be added to the NMR sample. researchgate.netnih.govlibretexts.orgtcichemicals.com These reagents form transient diastereomeric complexes with the enantiomers, which leads to the separation of their signals in the NMR spectrum, allowing for the determination of the enantiomeric ratio.

The following table summarizes the primary methods for determining the stereochemical purity of chiral ethers:

MethodPrincipleApplication
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Determination of enantiomeric excess (ee).
Achiral HPLC Separation of diastereomers based on their different physical properties.Determination of diastereomeric ratio (dr).
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.Determination of enantiomeric excess (ee).
NMR Spectroscopy Distinct chemical shifts for nuclei in different diastereomers.Determination of diastereomeric ratio (dr).
NMR with Chiral Shift Reagents Formation of transient diastereomeric complexes that have different NMR spectra.Determination of enantiomeric excess (ee).

Advanced Applications and Synthetic Utility of 4 Chlorobutan 2 Yl Oxy Methyl Benzene in Organic Synthesis Research

{[(4-Chlorobutan-2-yl)oxy]methyl}benzene as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from its ability to engage in a variety of chemical reactions at its two distinct functional groups. The synthesis of this intermediate would typically proceed via a Williamson ether synthesis, reacting the alkoxide of 4-chlorobutan-2-ol (B1280204) with benzyl (B1604629) bromide, or the alkoxide of benzyl alcohol with a suitable 4-halobutan-2-ol derivative. youtube.comyoutube.com

Once formed, the compound serves as a precursor for a range of molecules. The chloro group on the butanyl chain is a reactive handle for nucleophilic substitution, while the benzyl ether acts as a robust protecting group for the secondary alcohol, which can be removed under specific conditions later in a synthetic sequence. acs.org This dual reactivity allows for a stepwise elaboration of the molecule. For instance, the chloro group can be displaced first, followed by further synthetic steps, with the benzyl group being removed in the final stages to unmask the hydroxyl functionality. This strategy is crucial in multi-step syntheses where protecting group orthogonality is key to success. acs.orguchicago.edu

Derivatization Strategies for the Halogenated Alkyl Chain

The 4-chloro group on the butan-2-yl chain is the primary site for initial derivatization. As a secondary alkyl halide, it is susceptible to nucleophilic substitution reactions (SN2), allowing for the introduction of a wide array of functional groups. tandfonline.com These transformations are fundamental in building molecular complexity.

Key derivatization strategies include:

Azide (B81097) Introduction: Reaction with sodium azide (NaN₃) introduces an azido (B1232118) group, which can subsequently be reduced to a primary amine or used in 'click' chemistry reactions.

Cyanide Addition: Treatment with sodium or potassium cyanide allows for the formation of a new carbon-carbon bond, yielding a nitrile. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Thiolation: Reaction with thiols or sodium hydrosulfide (B80085) can introduce a sulfur-containing moiety, leading to the synthesis of thioethers or thiols.

Alkylation: Carbon nucleophiles, such as organocuprates (Gilman reagents), can be used to form new C-C bonds, extending the carbon skeleton. youtube.com

The table below illustrates potential derivatization reactions of the chlorobutyl chain.

NucleophileReagent ExampleProduct Functional Group
AzideNaN₃-N₃
CyanideKCN-CN
HydroxideNaOH-OH
AlkoxideNaOR'-OR' (Ether)
ThiolateNaSR'-SR' (Thioether)
AmineR'₂NH-NR'₂ (Tertiary Amine)
OrganocuprateR'₂CuLi-R' (Alkane)

These reactions showcase the versatility of the chloro group as a synthetic handle for introducing diverse functionalities.

Exploitation of the Benzylic Ether Linkage in Further Transformations

The benzylic ether in this compound serves primarily as a protecting group for the secondary alcohol. Benzyl ethers are widely used in organic synthesis due to their stability across a broad range of reaction conditions, including acidic and basic media, and their reliable cleavage under specific, often mild, conditions. acs.orgorganic-chemistry.org

The removal of the benzyl group (debenzylation) is a critical step that unmasks the hydroxyl group for subsequent reactions. Several methods are available, allowing chemists to choose the most compatible with other functional groups present in the molecule. organic-chemistry.orgthieme-connect.com

Common Debenzylation Methods:

MethodReagents and ConditionsKey Features
Hydrogenolysis H₂, Palladium on Carbon (Pd/C)Mild, high-yielding, clean reaction with toluene (B28343) as a byproduct. youtube.comyoutube.com
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Useful when hydrogenolysis-sensitive groups (e.g., alkenes, alkynes) are present. nih.govfu-berlin.de
Lewis Acid Cleavage Boron trichloride-dimethyl sulfide (B99878) (BCl₃·SMe₂)Offers high selectivity and mild conditions, tolerating many other protecting groups. organic-chemistry.org
Dissolving Metal Reduction Sodium in liquid ammonia (B1221849) (Na/NH₃) - Birch ReductionHarsh conditions, but effective for robust molecules.

The ability to selectively cleave the benzyl ether is fundamental to the utility of this compound, enabling the strategic unveiling of a reactive hydroxyl group at the desired point in a synthetic pathway.

Potential as a Modular Building Block for Complex Molecules

The distinct reactivity of its two functional groups makes this compound an excellent candidate for use as a modular building block in the assembly of complex molecules. semanticscholar.orgnih.gov This approach involves the synthesis of larger structures from smaller, pre-functionalized units.

This compound can be envisioned as a "linchpin" that connects two different molecular fragments. For example:

A nucleophile (Fragment A) can be attached via substitution of the chloride.

The benzyl group can then be removed.

The newly revealed hydroxyl group can be used to connect a second molecule (Fragment B), for instance, through esterification or etherification.

This modular strategy allows for the convergent synthesis of complex targets, which is often more efficient than linear approaches. The defined stereochemistry at the C-2 position of the butanyl chain (if an enantiomerically pure starting material like (R)- or (S)-4-chlorobutan-2-ol is used) can also be transferred to the final product, making it a useful chiral building block.

Role in Methodological Development for Functionalized Aryl Alkyl Ethers

Beyond its direct application in synthesis, this compound can serve as a valuable substrate in the development of new synthetic methodologies. The synthesis of ethers, particularly functionalized alkyl aryl ethers, is an area of ongoing research, with goals of improving efficiency, selectivity, and functional group tolerance. rsc.orgorganic-chemistry.orgorganic-chemistry.org

This compound could be employed as a model substrate to:

Test New Etherification Reactions: Its precursor, 4-chlorobutan-2-ol, could be used to test novel coupling partners or catalyst systems for ether synthesis. researchgate.net

Develop Orthogonal Deprotection Strategies: The presence of the benzyl ether allows researchers to test the selectivity of new deprotection reagents and conditions against other functionalities. acs.org

Investigate Reaction Mechanisms: The secondary nature of both the chloride and the alcohol provides a sterically and electronically relevant system for studying the mechanisms of substitution, elimination, and ether cleavage reactions.

By serving as a benchmark compound, this compound can contribute to the broader advancement of synthetic organic chemistry, helping to refine existing methods and discover new, more powerful transformations.

Q & A

Q. What computational models predict the stability of this compound under varying pH and temperature?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of the ether bond) at different pH levels.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring decomposition via HPLC. Analogous studies on benzamide derivatives guide protocol design .

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